molecular formula C11H11N3O2 B1298709 (6-Methyl-quinazolin-4-ylamino)-acetic acid CAS No. 405920-59-4

(6-Methyl-quinazolin-4-ylamino)-acetic acid

Cat. No.: B1298709
CAS No.: 405920-59-4
M. Wt: 217.22 g/mol
InChI Key: VZHAMENNFWKQKY-UHFFFAOYSA-N
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Description

(6-Methyl-quinazolin-4-ylamino)-acetic acid is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid typically involves the reaction of 6-methylquinazoline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the quinazoline ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-quinazolin-4-ylamino)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group in the quinazoline ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

(6-Methyl-quinazolin-4-ylamino)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Methyl-quinazolin-4-ylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of (6-Methyl-quinazolin-4-ylamino)-acetic acid, known for its diverse biological activities.

    4-Aminoquinazoline: A derivative with similar structural features but different functional groups.

    6-Methylquinazoline: A closely related compound with a methyl group at the 6-position.

Uniqueness

This compound is unique due to the presence of both the quinazoline ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(6-methylquinazolin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-2-3-9-8(4-7)11(14-6-13-9)12-5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHAMENNFWKQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298251
Record name N-(6-Methyl-4-quinazolinyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405920-59-4
Record name N-(6-Methyl-4-quinazolinyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405920-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methyl-4-quinazolinyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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